Ciromazina

Descripción general

Descripción

La dexmedetomidina es un agonista de los receptores alfa-2 adrenérgicos altamente selectivo que se utiliza principalmente por sus propiedades sedantes, ansiolíticas y analgésicas. Se emplea comúnmente en entornos clínicos para la sedación durante diversos procedimientos y en unidades de cuidados intensivos. A diferencia de otros sedantes, la dexmedetomidina no causa depresión respiratoria, lo que la convierte en una opción más segura para los pacientes que requieren sedación .

Mecanismo De Acción

La dexmedetomidina ejerce sus efectos activando los receptores alfa-2 adrenérgicos presinápticos y postsinápticos centrales en el locus coeruleus del tronco encefálico. Esta activación disminuye la actividad de las neuronas noradrenérgicas, lo que lleva a un aumento de la actividad de las neuronas inhibitorias del ácido gamma-aminobutírico (GABA) en el núcleo preóptico ventrolateral . Este mecanismo induce un estado de inconsciencia similar al sueño natural, con el aspecto único de que los pacientes permanecen fácilmente despertables y cooperativos .

Aplicaciones Científicas De Investigación

La dexmedetomidina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar agonistas de los receptores alfa-2 adrenérgicos.

Biología: Investigado por sus efectos en las vías de señalización celular y las interacciones con los receptores.

Industria: Employed in the development of new sedative and analgesic drugs.

Análisis Bioquímico

Biochemical Properties

Cyromazine works by affecting the nervous system of the immature larval stages of certain insects . It acts by inhibiting the moulting processes, particularly in Dipteran insects

Cellular Effects

Cyromazine has been observed to decrease the number of germline stem cells (GSCs) and cystoblasts (CBs) in the adult ovary of Drosophila . It also affects the ovarian germ cells of Drosophila via the ecdysone signaling pathway .

Molecular Mechanism

Cyromazine exerts its effects at the molecular level by affecting the nervous system of the immature larval stages of certain insects

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cyromazine have been observed to change over time . For instance, in cowpea, the permeation and migration rate of Cyromazine was faster than that in kidney beans and accumulation was mainly in the pulp .

Dosage Effects in Animal Models

Cyromazine is used externally as a pour-on for sheep at a dose of 0.9 to 3.6 g/sheep (approximately 60 to 85 mg cyromazine/kg bw) every 8 to 10 weeks . In toxicity studies in mammals, symptoms were observed after heavy overdose: ataxia (uncoordinated movements), salivation (drooling), sedation, dispnea (difficult breathing), curved position, exophthalmos (eye bulging out of the orbit). Affected animals recovered 9 to 12 days after treatment .

Metabolic Pathways

The metabolic pathways of Cyromazine involve mainly dealkylation to melamine . Alkylation to 1-methylcyromazine was specific to ruminants; hydroxylation was identified in goats fed at 100 ppm .

Transport and Distribution

Cyromazine is highly soluble in water and considered relatively volatile . Its persistence in soil and water systems is highly dependent on local conditions

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La preparación de dexmedetomidina implica varios pasos, comenzando con la síntesis de sus compuestos intermedios. Un método implica la reducción del intermedio III de la dexmedetomidina en presencia de un catalizador quiral, seguido de una reacción de neutralización con ácido tartárico para obtener dexmedetomidina L-tartárica . El catalizador quiral utilizado en este proceso es bis-(2S, 5S) dietil anillo básico cuarto fosfina benceno (ciclo-octadieno) trifluorometanosulfonato de rodio de (+) 1,2 .

Métodos de Producción Industrial

La producción industrial de clorhidrato de dexmedetomidina implica una ruta sintética similar, pero se optimiza para la producción a gran escala. El proceso incluye el uso de disolventes orgánicos y catalizadores quirales para garantizar un alto rendimiento y pureza del producto final . El rendimiento molar general es alto, y la pureza del producto cumple con los estándares requeridos para los productos farmacéuticos a granel .

Análisis De Reacciones Químicas

Tipos de Reacciones

La dexmedetomidina sufre diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para su síntesis y modificación para diferentes aplicaciones.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Las reacciones de reducción suelen implicar gas hidrógeno en presencia de un catalizador quiral.

Sustitución: Las reacciones de sustitución pueden utilizar agentes halogenantes como cloro o bromo.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios intermedios que se procesan posteriormente para obtener el compuesto final de dexmedetomidina .

Comparación Con Compuestos Similares

Compuestos Similares

Trazodona: Utilizado principalmente por sus efectos inductor de sueño, pero también tiene propiedades ansiolíticas.

Hidroxicina: Un antihistamínico con efectos sedantes y ansiolíticos.

Unicidad

La dexmedetomidina es única debido a su alta selectividad para los receptores alfa-2 adrenérgicos, con una relación de selectividad alfa-2 a alfa-1 de 1620:1, lo que la hace ocho veces más selectiva que la clonidina . Esta alta selectividad contribuye a su eficacia y perfil de seguridad, particularmente para evitar la depresión respiratoria .

Propiedades

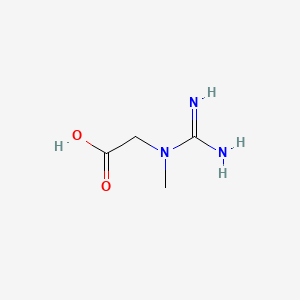

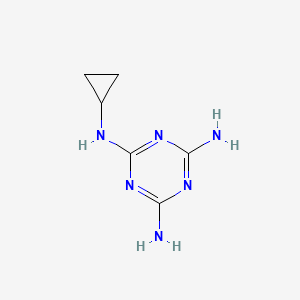

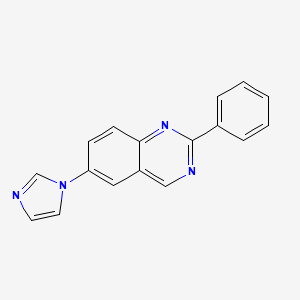

IUPAC Name |

2-N-cyclopropyl-1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N6/c7-4-10-5(8)12-6(11-4)9-3-1-2-3/h3H,1-2H2,(H5,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVQDKIWDGQRHTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023999 | |

| Record name | Cyromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; [HSDB], Solid | |

| Record name | Cyromazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4630 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cyromazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

All in g/kg, 20 °C: In methanol 22, isopropanol, 2.5, acetone, 1.7, n-octanol 1.2, dichloromethane 0.25, toluene, 0.015, hexane 0.0002, In water, 1.30X10+4 mg/L at 25 °C, pH 7.1, In water, 1.1% at 20 °C (pH 7.5); methanol 1.7%, 1.30E+04 mg/L @ 25 °C (exp) | |

| Record name | CYROMAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6602 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyromazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.35 g/cu cm (20 °C) | |

| Record name | CYROMAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6602 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.36X10-9 mm Hg at 25 °C | |

| Record name | CYROMAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6602 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Insect growth regulator with contact action, which interferes with moulting and pupation. When used on plants, action is systemic., Cyromazine is an effective insecticide used to control dipteran insects. Its precise mode of action is yet to be determined, although it has been suggested that it interferes with the hormone system, sclerotization of the cuticle, or nucleic acid metabolism. To understand the way in which cyromazine acts, /the authors/ positionally cloned a cyromazine resistance gene from Drosophila melanogaster. Six cyromazine resistance alleles had previously been generated by ethyl methanasulfonate treatment. Two of these failed to complement each other and here /the authors/ identify them as having independent non-sense mutations in CG32743, which is an ortholog of Smg1 of worms and mammals and encodes a phosphatidylinositol kinase-like kinase (PIKK). RNAi experiments confirm that cyromazine resistance can be achieved by knocking down CG32743. These are the first cyromazine resistant mutations identified at the nucleotide level. In mammals Smg1 phosphorylates P53 in response to DNA damage. This finding supports the hypothesis that cyromazine interferes with nucleic acid metabolism. | |

| Record name | CYROMAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6602 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, White crystalline solid | |

CAS No. |

66215-27-8 | |

| Record name | Cyromazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66215-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyromazine [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066215278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYROMAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyclopropyl-1,3,5-triazine-2,4,6-triamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYROMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CA49Y29RA9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYROMAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6602 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyromazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

224.9 °C, 219 - 222 °C | |

| Record name | CYROMAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6602 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyromazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While the precise mechanism of action remains unclear, research suggests that cyromazine disrupts the growth and development of Diptera by interfering with various processes. [, , , ]

ANone: Cyromazine exposure leads to abnormal cuticle development in susceptible insects. Studies on tobacco hornworms (Manduca sexta) revealed that cyromazine does not directly inhibit chitin production, but it may hinder the growth or expansion of the body wall, causing cuticular melanization, swellings, lesions, and even rupture. []

ANone: Research suggests a potential link between cyromazine and the ecdysone signaling pathway. Studies on Drosophila melanogaster demonstrated that early first instar exposure to cyromazine caused earlier adult eclosion, and the presence of 20-hydroxyecdysone during exposure reduced cyromazine's lethal effects. [] Further studies revealed that cyromazine decreased the number of germline stem cells (GSCs) and cystoblasts (CBs) in adult female Drosophila, likely by interfering with the ecdysone signaling pathway. [, ]

ANone: Yes, cyromazine negatively impacts Colorado potato beetle development. Studies show that it inhibits feeding, delays pupation, reduces adult emergence, and ultimately decreases the survival rate of various larval stages. []

ANone: Cyromazine has the molecular formula C6H10N6 and a molecular weight of 166.18 g/mol.

ANone: Cyromazine exhibits remarkable persistence in various environments. It was detected in hydroponic solutions and plant tissues even 99 days after application. [] This persistence suggests potential for accumulation in the environment.

ANone: This section is not applicable as the provided research papers do not discuss catalytic properties or applications of cyromazine.

ANone: Yes, density functional theory (DFT) calculations were employed to investigate the interactions between cyromazine and gold nanoparticles (Au6 and Au20). These studies provided insights into the chemical enhancement mechanism of surface-enhanced Raman spectroscopy (SERS) for cyromazine detection. []

ANone: While specific SAR studies on cyromazine were not described in the provided papers, research on the closely related compound dicyclanil suggests that modifications to the triazine ring can significantly impact insecticidal activity. [, ]

ANone: Encapsulation of cyromazine within lignin-poly(ethylene glycol) matrices coated with ethylcellulose has been investigated as a controlled-release strategy. This approach aims to prolong the effectiveness of cyromazine by controlling its release rate. []

ANone: While this specific aspect is not extensively addressed in the provided research, the studies emphasize the importance of assessing the environmental fate and potential risks associated with cyromazine use in agriculture. [, , ]

ANone: In chickens, cyromazine is rapidly excreted, with a small portion metabolized into melamine. [, ] This metabolic pathway has raised concerns about potential melamine contamination in chicken products. []

ANone: Following ingestion, cyromazine residues are found in various chicken products, with the highest concentrations detected in the liver and eggs. [] Within eggs, residues are initially higher in egg whites but later surpass those in egg yolks after prolonged cyromazine administration. []

ANone: Various bioassays are employed to evaluate cyromazine efficacy, including larval development bioassays using treated diets or substrates, adult emergence assays, and assessments of leafminer damage in plants. [, , , , ]

ANone: Cyromazine effectively controls Mediterranean fruit fly larvae and adults. It significantly reduces larval and adult survival, induces larval and pupal deformities, and decreases female fecundity. []

ANone: Yes, cyromazine resistance has been documented in several insect species, including the house fly (Musca domestica) [], sheep blowfly (Lucilia cuprina) [, ], and leafminer (Liriomyza trifolii) [].

ANone: Cross-resistance has been observed between cyromazine and diflubenzuron in house flies, suggesting a potential for cross-resistance with other insect growth regulators. [] Additionally, low-level cross-resistance to dicyclanil was found in a cyromazine-resistant sheep blowfly population. []

ANone: Research using the random amplified polymorphic DNA polymerase chain reaction (RAPD-PCR) technique identified specific oligonucleotides linked to cyromazine resistance in leafminers. [] Additionally, positional cloning studies in Drosophila melanogaster identified a cyromazine resistance gene (CG32743) encoding a phosphatidylinositol kinase-like kinase (PIKK), further elucidating the genetic basis of resistance. []

ANone: Melamine is a known metabolite of cyromazine. [, , ] Its presence in food products, particularly eggs, raises safety concerns due to its potential toxicity.

ANone: This section is not applicable as the provided research papers do not discuss drug delivery and targeting strategies for cyromazine.

ANone: While specific biomarkers for cyromazine efficacy or adverse effects were not discussed, monitoring cyromazine and melamine residues in various matrices like chicken products [, , ] and vegetables [] is crucial for assessing exposure and potential risks.

ANone: High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UVD) [, ], mass spectrometry (MS) [, ], and tandem mass spectrometry (MS/MS) [, ], are frequently employed for the analysis of cyromazine and its metabolites.

ANone: Yes, researchers have developed molecularly imprinted electrochemical sensors for rapid detection of cyromazine residues in fruits and vegetables, offering a promising approach for on-site monitoring. [] Additionally, colorimetric sensors based on gold nanoparticle aggregation have shown potential for sensitive and visual detection of cyromazine. []

ANone: The high polarity and persistence of cyromazine raise concerns about its potential to contaminate aquatic ecosystems. [] Studies on woolscouring wastewater, a potential source of cyromazine release, highlight the need to understand its fate and impact on aquatic organisms.

ANone: This section is not extensively addressed in the provided research, but the use of different formulations, such as controlled-release granules [], indicates efforts to modulate cyromazine's dissolution and solubility characteristics for improved efficacy.

ANone: The research emphasizes the importance of analytical method validation for accurate and reliable determination of cyromazine residues. Studies report method parameters such as recovery rates, precision (RSD), limits of detection (LOD), and linearity, ensuring the suitability of the developed techniques. [, , , , ]

ANone: While specific quality control measures were not detailed, the research highlights the significance of monitoring cyromazine residues in various matrices to ensure the safety of food products. [, , , ]

ANone: The provided research papers do not address these aspects related to cyromazine.

ANone: Yes, several alternative approaches exist, including the use of other insecticides with different modes of action, biological control agents like parasitic wasps (e.g., Diglyphus isaea, Nasonia vitripennis) [, , ], and integrated pest management (IPM) strategies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

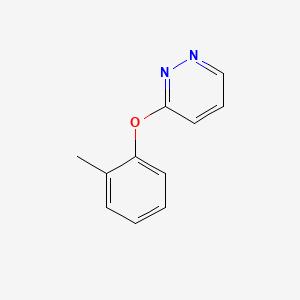

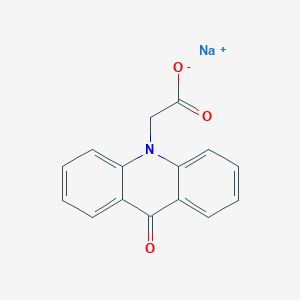

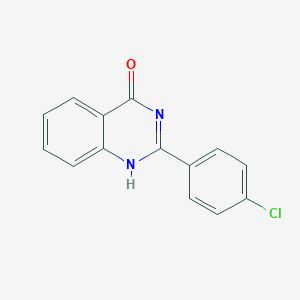

![(2R)-2-({9-(1-methylethyl)-6-[(4-pyridin-2-ylbenzyl)amino]-9H-purin-2-yl}amino)butan-1-ol](/img/structure/B1669597.png)